

Long-term storage and stability of Ester C powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ester C

Cat. No.: B1168882

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Technical Support Center: Ester-C® Powder

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of Ester-C® powder (calcium ascorbate-threonate).

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® powder and how does it differ chemically from standard ascorbic acid?

A1: Ester-C® is a patented form of vitamin C that primarily consists of calcium ascorbate. Unlike standard ascorbic acid, which is acidic, Ester-C® is a neutral pH formulation. It also contains small amounts of vitamin C metabolites, including dehydroascorbate and calcium threonate. This composition is designed to enhance the absorption and retention of vitamin C in the body. Specifically, studies have shown that Ester-C® leads to higher and longer-lasting vitamin C levels in white blood cells (leukocytes) compared to regular ascorbic acid.^{[1][2]}

Q2: What are the optimal long-term storage conditions for Ester-C® powder?

A2: To ensure maximum stability and potency, Ester-C® powder should be stored in a cool, dry, and dark environment. Exposure to heat, humidity, and light can accelerate its degradation. The recommended storage conditions are between 15-25°C (59-77°F) with a relative humidity (RH) below 60%.^[3] For extended long-term storage (e.g., several years), refrigeration at 2-8°C

(36-46°F) can significantly prolong shelf life.[3] It is crucial to use airtight, opaque containers to protect the powder from moisture and light.[3]

Q3: What are the primary degradation pathways for Ester-C® powder?

A3: The primary degradation pathway for the ascorbate component in Ester-C® is oxidation, which is accelerated by factors like heat, light, and moisture. Ascorbate is first oxidized to dehydroascorbic acid (DHA). This initial step is reversible. However, DHA can undergo further irreversible hydrolysis to 2,3-diketogulonic acid, which has no vitamin C activity.[4] A key degradation route for ascorbate in plants, which is relevant to the metabolites in Ester-C®, involves the cleavage of the ascorbate molecule to form L-threonate and oxalate.[5]

Q4: How does the stability of calcium ascorbate in Ester-C® compare to standard ascorbic acid?

A4: Calcium ascorbate is generally more stable than ascorbic acid. By bonding ascorbic acid with calcium, the resulting salt form exhibits greater resistance to degradation from heat, light, and oxygen. This enhanced stability is a key advantage for ensuring product potency throughout its shelf life, especially in powder formulations.

Q5: Is Ester-C® powder hygroscopic?

A5: Yes, like other forms of vitamin C, Ester-C® powder has hygroscopic properties, meaning it can readily absorb moisture from the air.[6] Moisture absorption can lead to caking, clumping, and can significantly accelerate chemical degradation.[7][8] Therefore, maintaining a low-humidity environment and using tightly sealed containers are critical.

Stability Data

The stability of ascorbate is highly dependent on environmental conditions. The following tables summarize the expected stability of calcium ascorbate powder based on available data.

Table 1: Effect of Relative Humidity (RH) on Calcium Ascorbate Stability

Storage Condition	Relative Humidity (RH)	% Degradation (after 12 weeks at 25°C)	Physical Appearance
Below Deliquescence Point	54%	~1%	Free-flowing white powder
Above Deliquescence Point	98%	100%	Severe brown discoloration, liquid state

Source: Adapted from data on calcium ascorbate stability.[\[9\]](#) The deliquescence point for calcium ascorbate is the critical humidity level at which it absorbs enough moisture to dissolve. Storing below this point is crucial for maintaining stability.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: General Effect of Temperature on Ascorbic Acid Stability (as a proxy)

Temperature	Relative Degradation Rate
4-10°C	Significantly reduced degradation
25°C	Moderate degradation
35°C	~2.4 times faster degradation than at 25°C

Source: Based on degradation kinetics of ascorbic acid in solution.[\[4\]](#) While this data is for ascorbic acid in solution, it illustrates the general principle that higher temperatures significantly accelerate degradation. Solid-state degradation is slower but follows the same temperature-dependent trend.

Experimental Protocols

Protocol 1: Accelerated Stability Study of Ester-C® Powder

Objective: To evaluate the stability of Ester-C® powder under accelerated temperature and humidity conditions to predict its shelf life.

Methodology:

- **Sample Preparation:** Place a known quantity (e.g., 1-2 grams) of Ester-C® powder as a thin layer in open glass vials to ensure maximum exposure to the environmental conditions. Prepare a sufficient number of samples for each time point and condition.
- **Storage Conditions:** Place the samples in stability chambers set to the following ICH (International Council for Harmonisation) recommended conditions:
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
 - Intermediate (if significant change is seen in accelerated conditions): $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$
 - Long-term (for comparison): $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
- **Time Points:** Pull samples for analysis at initial ($T=0$) and subsequent time points. For an accelerated study, recommended time points are 0, 1, 3, and 6 months.
- **Analysis:** At each time point, analyze the samples for the following:
 - **Appearance:** Note any changes in color, texture, or evidence of caking.
 - **Assay (Calcium Ascorbate content):** Quantify the remaining calcium ascorbate using a validated stability-indicating HPLC method (see Protocol 2).
 - **Degradation Products:** Monitor for the increase of known degradation products.
- **Data Evaluation:** Plot the percentage of remaining calcium ascorbate against time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf life.

Protocol 2: Stability-Indicating HPLC Method for Ester-C® Powder

Objective: To quantify the amount of calcium ascorbate in a powder sample and separate it from its degradation products.

Methodology:

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed solution of phosphate buffer and an organic modifier. A common mobile phase for ascorbic acid analysis is a mixture of monopotassium phosphate buffer (pH adjusted to the acidic range, e.g., pH 2.5-3.0 with phosphoric acid) and methanol. A typical starting ratio is 95:5 (v/v).[8]
- Flow Rate: 0.8 - 1.0 mL/min.
- Detection Wavelength: 245 nm for ascorbic acid.[8]
- Column Temperature: Ambient or controlled at 25°C.
- Injection Volume: 20 µL.

Procedure:

- Standard Preparation: Accurately weigh and dissolve a known amount of Calcium Ascorbate USP reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
- Sample Preparation: a. Accurately weigh approximately 25 mg of the Ester-C® powder sample. b. Dissolve it in a 100 mL volumetric flask with the mobile phase. c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Dilute to volume with the mobile phase. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the ascorbate peak by its retention time compared to the standard. Calculate the concentration in the sample using the peak area and the calibration curve.

Troubleshooting Guides

Guide 1: Physical Instability (Caking/Clumping)

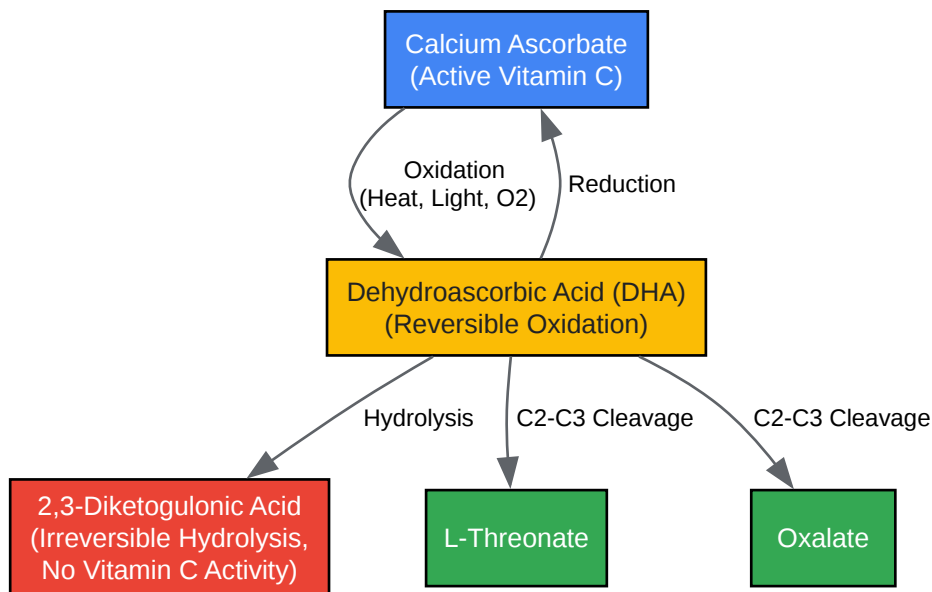
Issue	Potential Cause	Troubleshooting Action
Powder has formed hard lumps or cakes.	Moisture Absorption: The container was not airtight, or the powder was exposed to high humidity. [6] [7] [8]	1. Gently break up clumps with a dry, non-metallic tool. 2. If severely caked, consider drying the powder in a desiccator under vacuum. 3. Prevention: Always store in a tightly sealed, airtight container with a desiccant packet. Minimize the time the container is open, especially in humid environments.
Powder has a sticky texture.	Early-stage Moisture Absorption: The powder has absorbed enough moisture to become tacky but has not yet formed solid cakes. This is the initial stage of deliquescence. [7]	1. Immediately transfer to a dry environment and use a desiccant. 2. Ensure all tools (scoops, spatulas) are completely dry before use.

Guide 2: HPLC Analysis Issues

Issue	Potential Cause	Troubleshooting Action
Peak Tailing for the ascorbate peak.	1. Secondary Silanol Interactions: The acidic ascorbate molecule is interacting with active silanol groups on the HPLC column packing. [9] [10] 2. Column Overload: Injecting too high a concentration of the sample.	1. Lower the mobile phase pH (e.g., to 2.5) to suppress silanol ionization. 2. Ensure the buffer concentration is sufficient (e.g., 25-50 mM). 3. Use a high-purity, end-capped HPLC column. 4. Reduce the injection volume or dilute the sample.
Variable Retention Times for the ascorbate peak.	1. Inconsistent Mobile Phase: Improperly mixed or degraded mobile phase. 2. Temperature Fluctuations: Lack of column temperature control. 3. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.	1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Increase the equilibration time between injections.
No Peak or Very Small Peak for ascorbate.	1. Sample Degradation: The ascorbate in the sample solution has degraded. Ascorbate is unstable in neutral or basic aqueous solutions. 2. Incorrect Detector Wavelength.	1. Analyze samples immediately after preparation. Use the mobile phase (which is acidic) as the diluent to improve stability. 2. Verify the detector is set to the correct wavelength (~245 nm).
Incomplete Dissolution of powder in the mobile phase.	Solubility Limit: The concentration of calcium ascorbate may be too high for the mobile phase composition.	1. Increase the proportion of the aqueous buffer in the mobile phase. 2. Sonicate the solution for a longer duration. 3. Prepare a more dilute sample solution.

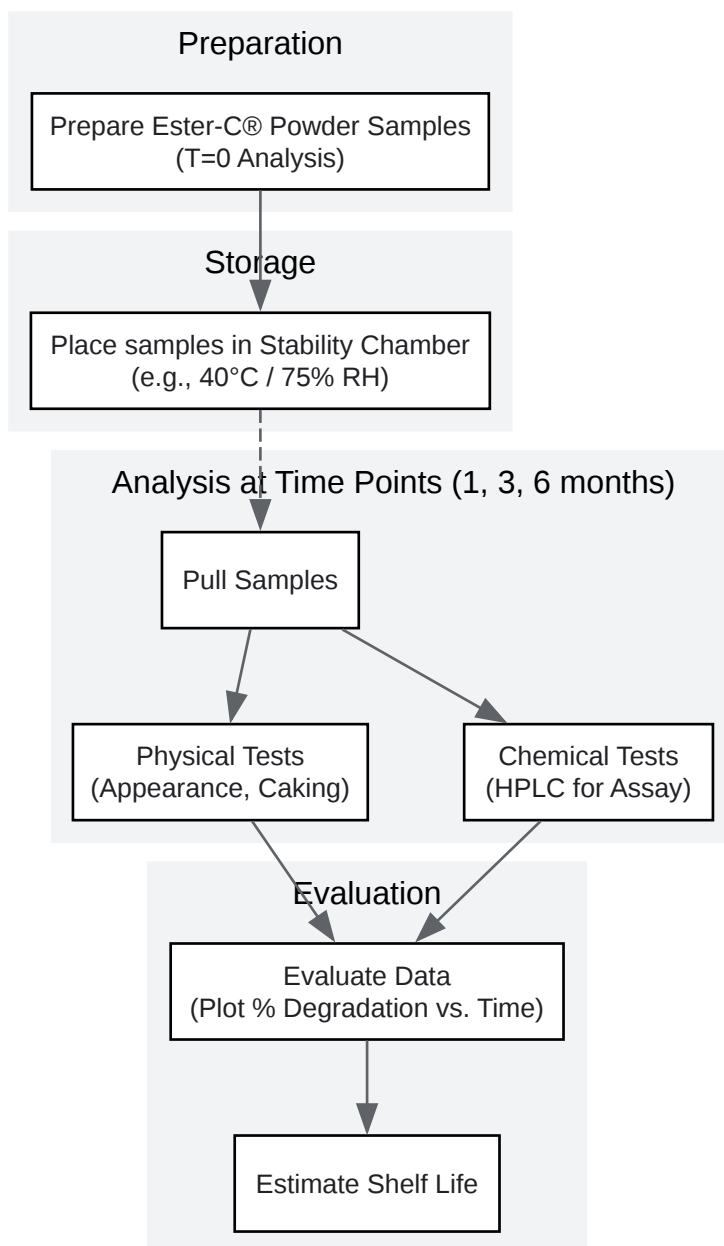
Visualizations

Degradation Pathway of Ascorbate

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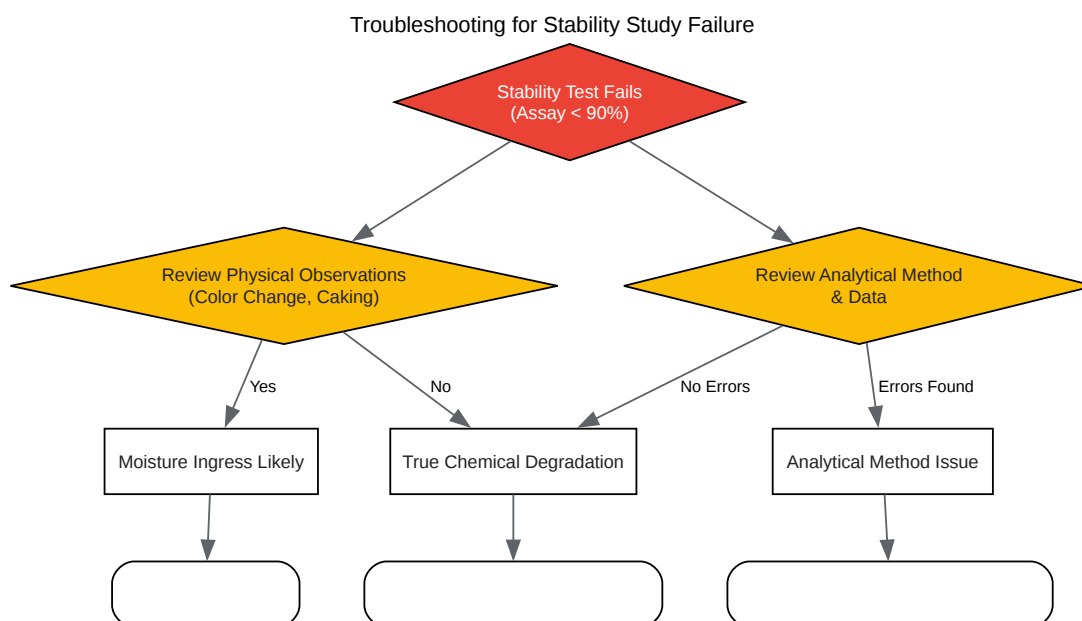
Caption: Oxidative degradation pathway for the ascorbate component in Ester-C®.

Workflow for Accelerated Stability Testing



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Caption: Experimental workflow for conducting an accelerated stability study.



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Caption: Decision tree for troubleshooting out-of-specification stability results.

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- To cite this document: BenchChem. [Long-term storage and stability of Ester C powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168882#long-term-storage-and-stability-of-ester-c-powder]

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